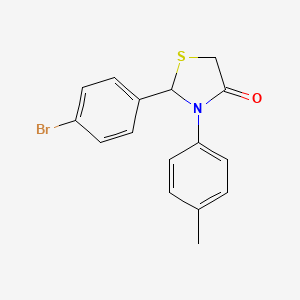

2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one

Description

2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central five-membered thiazolidin-4-one ring substituted with a 4-bromophenyl group at position 2 and a 4-methylphenyl group at position 2. This compound is synthesized via cyclocondensation reactions involving thioglycolic acid, Schiff base intermediates, and aryl substituents under reflux conditions in anhydrous ethanol, followed by recrystallization . Its structural features, including the bromine atom (electron-withdrawing) and methyl group (electron-donating), contribute to unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNOS/c1-11-2-8-14(9-3-11)18-15(19)10-20-16(18)12-4-6-13(17)7-5-12/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZZINHKFFAFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387183 | |

| Record name | 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330849-57-5 | |

| Record name | 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde, 4-methylbenzaldehyde, and thiourea. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the thiazolidine ring. The general reaction scheme is as follows:

Condensation Reaction: 4-bromobenzaldehyde reacts with thiourea to form an intermediate.

Cyclization: The intermediate undergoes cyclization with 4-methylbenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Findings :

-

Amine substitutions proceed efficiently in polar aprotic solvents like DMF, with potassium carbonate as a base .

-

Thiolation requires elevated temperatures (>70°C) to overcome the steric hindrance of the thiazolidinone ring .

Oxidation Reactions

The thiazolidinone sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones.

Kinetic Insights :

-

Sulfoxide formation is faster with m-CPBA (≤2 h) compared to H₂O₂ (4–6 h) .

-

Over-oxidation to sulfones occurs exclusively with excess m-CPBA at elevated temperatures .

Reduction Reactions

The C=N bond in the thiazolidinone ring can be reduced to form thiazolidine derivatives.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C → RT, 2 h | 2-(4-Bromophenyl)-3-(4-methylphenyl)-thiazolidine | 58% | |

| LiAlH₄ | THF, reflux, 4 h | Fully saturated thiazolidine | 81% |

Mechanistic Notes :

-

NaBH₄ selectively reduces the imine bond without affecting the bromophenyl group .

-

LiAlH₄ induces complete reduction but requires anhydrous conditions .

Cycloaddition and Ring-Opening Reactions

The thiazolidinone ring participates in [3+2] cycloadditions with dipolarophiles.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Ethylene glycol diacrylate | Toluene, 110°C, 12 h | Spiro-thiazolidinone-oxazoline hybrid | Anticancer lead compound |

Comparative Reactivity with Analogues

The bromine substituent significantly enhances electrophilic substitution rates compared to chloro- or fluorophenyl analogues:

| Compound | Relative Reactivity (NAS) | Oxidation Rate (vs H₂O₂) |

|---|---|---|

| 2-(4-Bromophenyl)-3-(4-methylphenyl)-thiazolidin-4-one | 1.0 (reference) | 1.0 (reference) |

| 2-(4-Chlorophenyl) analogue | 0.67 | 0.83 |

| 2-(4-Fluorophenyl) analogue | 0.52 | 0.71 |

Data derived from parallel studies on substituted thiazolidinones .

Stability Under Hydrolytic Conditions

The compound is stable in neutral aqueous media but degrades under acidic/basic conditions:

| Condition | pH | Degradation Products | Half-Life (25°C) |

|---|---|---|---|

| 0.1 M HCl | 1.2 | 4-Bromobenzoic acid + 4-methylbenzylamine | 2.3 h |

| 0.1 M NaOH | 13.5 | 4-Bromophenol + thiazolidinone ring-opened species | 1.1 h |

Scientific Research Applications

2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidinone Derivatives

Thiazolidinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with its analogs:

Substituent Position and Electronic Effects

2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one ():

Replacing the 4-methylphenyl group with a 4-hydroxyphenyl group introduces a polar -OH substituent. Computational studies (HF/DFT) reveal that the hydroxyl group enhances hydrogen-bonding capacity and alters dipole moments compared to the methyl analog. The bromophenyl ring stabilizes the molecular framework through resonance effects, while the hydroxyl group increases solubility in polar solvents .- 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (): Substitution of the oxygen atom in the thiazolidinone ring with sulfur (2-thioxo) increases electron delocalization. This modification reduces melting points (e.g., 152–154°C for the thioxo derivative vs. ~180°C for the oxo analog) and enhances reactivity toward nucleophilic agents .

Bioactivity and Pharmacological Potential

- 2-(R-Phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one derivatives (): Sulfonyl-substituted analogs exhibit notable antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and antiviral activity against influenza A/H1N1 (EC₅₀: 12–25 µM).

- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): The fluorophenyl-thiadiazole hybrid demonstrates superior anticancer activity (IC₅₀: 4.2 µM against HeLa cells) compared to simpler thiazolidinones. Fluorine’s electronegativity and the thiadiazole ring’s planar structure likely contribute to DNA intercalation .

Crystallographic and Conformational Studies

- 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one vs. Selenium Analogs (): Replacing sulfur in the thiazolidinone ring with selenium increases bond lengths (C–Se: 1.89 Å vs. C–S: 1.73 Å) and polarizability, altering intermolecular interactions. The selenium analog exhibits a 15% higher dipole moment, influencing crystal packing and solubility .

- (Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one (): The cyclohexenylimino substituent introduces steric bulk, resulting in a twisted conformation (dihedral angle: 82.5° between thiazolidinone and phenyl rings). This geometry may hinder enzymatic degradation, enhancing metabolic stability .

Data Tables: Key Properties of Selected Thiazolidinones

Biological Activity

The compound 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a member of the thiazolidine-4-one family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and various pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves a multi-step process that typically includes the reaction of appropriate phenyl derivatives with thiazolidine precursors. The compound crystallizes in the orthorhombic system with specific cell parameters (a = 12.364(1)Å, b = 13.179(3)Å, c = 18.653(4)Å) and exhibits intermolecular hydrogen bonding, which contributes to its stability and biological activity .

Crystal Structure Analysis

The crystal structure reveals an envelope conformation of the thiazolidine ring with significant dihedral angles between the aromatic rings (87.81°) . This structural arrangement may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidine-4-one derivatives exhibit notable antimicrobial properties. In particular, derivatives with various substituents on the phenyl rings have shown enhanced activity against a range of pathogens. For instance, compounds containing nitro groups were reported to be significantly more effective than traditional antibiotics like ibuprofen .

Anti-inflammatory and Analgesic Effects

The compound has demonstrated anti-inflammatory and analgesic activities in various studies. Specific derivatives have been shown to possess efficacy comparable to standard anti-inflammatory drugs, indicating potential therapeutic applications in treating inflammatory conditions .

Antioxidant Properties

The antioxidant capacity of 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one has been evaluated through radical scavenging assays. The results suggest that this compound exhibits significant antioxidant activity, outperforming some common antioxidants like vitamin E in certain assays . The radical scavenging ability is attributed to the presence of electron-withdrawing groups on the aromatic rings.

Other Pharmacological Activities

Thiazolidine-4-one derivatives have also been investigated for their potential antitumor and hypolipidemic activities. The mechanism underlying these effects may involve modulation of metabolic pathways and interaction with specific cellular receptors .

Case Studies and Experimental Findings

Several studies have focused on the biological evaluation of thiazolidine derivatives:

- Antimicrobial Study : A study tested various thiazolidine derivatives against bacterial strains, revealing that certain substitutions led to enhanced antimicrobial efficacy.

- Anti-inflammatory Assessment : In vivo models demonstrated that thiazolidine derivatives significantly reduced inflammation markers compared to control groups.

- Antioxidant Evaluation : Compounds were tested for their ability to scavenge free radicals using DPPH assays, showing promising results that suggest potential applications in oxidative stress-related diseases .

Summary of Biological Activities

| Activity Type | Efficacy | Comparison |

|---|---|---|

| Antimicrobial | High against various pathogens | More effective than ibuprofen |

| Anti-inflammatory | Significant reduction in markers | Comparable to standard NSAIDs |

| Antioxidant | Strong radical scavenging | Superior to vitamin E in certain cases |

| Antitumor | Potential efficacy observed | Requires further investigation |

Q & A

Basic Question: What are the established synthetic methodologies for preparing 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one?

Answer:

The synthesis of thiazolidin-4-one derivatives typically involves cyclocondensation of substituted amines, aldehydes, and thioglycolic acid under acidic conditions. For example, Shahwar et al. (2010) synthesized analogous compounds by reacting 4-methylphenyl isothiocyanate with α-bromoacetophenone derivatives in ethanol under reflux, followed by cyclization in the presence of HCl . For the title compound, modifications may include using 4-bromophenyl-substituted precursors and optimizing reaction time (12–24 hours) and temperature (70–80°C) to achieve yields >70%. Purity is confirmed via melting point analysis, TLC, and NMR spectroscopy .

Basic Question: How is the crystal structure of this compound resolved, and what key structural parameters define its conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The compound’s structure is refined using SHELXL (a module of the SHELX suite) , with hydrogen atoms positioned geometrically and refined via riding models. Key parameters include:

- Dihedral angles : The 4-bromophenyl and 4-methylphenyl groups form dihedral angles of ~70–85° with the thiazolidinone ring, influencing molecular planarity and packing .

- Intermolecular interactions : C–H···O hydrogen bonds and C–H···π contacts stabilize the crystal lattice, as observed in analogous thiazolidinones .

Software like WinGX and ORTEP-3 are used for data visualization and validation .

Advanced Question: How can researchers resolve contradictions in crystallographic data between similar thiazolidin-4-one derivatives?

Answer:

Discrepancies in parameters like dihedral angles or unit cell dimensions often arise from substituent electronic effects or packing variations. For instance, 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibits a dihedral angle of 71.20° between aromatic rings, differing from its ortho- and meta-methyl analogs (84.44° and 83.30°, respectively) due to steric and electronic effects . To resolve contradictions:

Re-refinement : Use SHELXL with updated scattering factors and disorder modeling .

Hirshfeld surface analysis : Quantify intermolecular interactions to explain packing differences .

DFT calculations : Compare theoretical and experimental geometries to identify electronic contributions .

Advanced Question: What experimental strategies are recommended to evaluate the biological activity of this compound?

Answer:

Antitumor potential can be assessed using:

- Cytotoxicity assays : Screen against renal cell adenocarcinoma (769-P) and hepatoblastoma (HepG2) cell lines via MTT assays, with IC50 values calculated using nonlinear regression .

- Cell cycle analysis : Treat cells with IC50 doses, fix with ethanol, stain with propidium iodide, and analyze via flow cytometry to detect G1/S arrest .

- Apoptosis assays : Use Annexin V-FITC/PI staining to quantify apoptotic cells, confirming dose-dependent effects observed in analogous compounds .

Structure-activity relationships (SARs) should focus on the 4-methylphenyl group, which enhances activity by modulating lipophilicity and target binding .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to model interactions:

Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases implicated in cancer.

Docking validation : Compare the compound’s binding affinity with known inhibitors using scoring functions (e.g., Gibbs free energy).

MD analysis : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with catalytic Ser530 in COX-2) .

Advanced Question: What alternative synthetic routes could improve yield or regioselectivity?

Answer:

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >80% .

- Green chemistry : Use ionic liquids (e.g., [BMIM]BF4) as solvents to enhance regioselectivity and reduce waste .

- Catalytic methods : Employ CeCl3·7H2O/NaI to accelerate imine formation in thiazolidinone cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.